molecular formula C18H19AsBr2 B14490931 CID 78064042

CID 78064042

Cat. No.: B14490931
M. Wt: 470.1 g/mol
InChI Key: UDVSMWHBQQKGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78064042 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Such comparisons typically involve analyzing molecular properties, biological activity, and analytical characterization methods, as exemplified in studies on bioactive compounds (e.g., Hibiscus-derived molecules) and substrates/inhibitors in enzymatic assays .

Properties

Molecular Formula

C18H19AsBr2

Molecular Weight

470.1 g/mol

InChI

InChI=1S/C18H19AsBr2/c19-13-3-1-2-4-18(14-5-9-16(20)10-6-14)15-7-11-17(21)12-8-15/h5-12,18H,1-4,13H2

InChI Key

UDVSMWHBQQKGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCCC[As])C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

CID 78064042 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

CID 78064042 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be employed in studies involving cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic interventions. Additionally, it is utilized in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78064042 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The precise molecular targets and pathways involved in its mechanism of action are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

To contextualize CID 78064042, a comparative analysis with structurally or functionally related compounds is essential. Below, we outline a framework for such comparisons, drawing on methodologies from the provided evidence.

Structural Comparison

Structural analogs are identified via shared functional groups, stereochemistry, or scaffold similarity. For example:

  • compares steroid derivatives (e.g., taurocholic acid, CID 6675) and betulin-derived inhibitors (e.g., betulinic acid, CID 64971) using 2D/3D structural overlays to highlight critical binding motifs .
  • lists phenolic acids (e.g., gallic acid, CID 370) and flavonoids (e.g., quercetin, CID 5280343) from Hibiscus sabdariffa, emphasizing hydroxylation patterns and conjugation systems that influence antioxidant activity .

Hypothetical Structural Comparison Table

Compound (CID) Core Structure Functional Groups Key Modifications
This compound [Hypothetical scaffold] [e.g., carboxyl, hydroxyl] [e.g., methylation, glycosylation]
Betulinic acid (64971) Pentacyclic triterpene Hydroxyl, carboxyl Oxidation at C3 position
Gallic acid (370) Benzoic acid Trihydroxyl substitution None
Physicochemical Properties

Properties like solubility, logP, and molecular weight are critical for bioavailability. uses LC-ESI-MS to differentiate ginsenosides (e.g., Rf vs. F11) based on fragmentation patterns under collision-induced dissociation (CID), which correlates with structural stability .

Hypothetical Property Comparison Table

Compound (CID) Molecular Weight logP Solubility (mg/mL) Fragmentation Pattern (m/z)
This compound [Hypothetical] [Value] [Value] [Key fragments]
Colchicine (6167) 399.44 1.98 0.03 310, 245, 178
Epigallocatechin gallate (65064) 458.37 -0.24 50.0 169, 125

Hypothetical Activity Comparison Table

Compound (CID) Target/Pathway IC50/EC50 (µM) Mechanism of Action
This compound [Hypothetical target] [Value] [e.g., competitive inhibition]
Irbesartan (3749) Angiotensin II receptor 0.001 Competitive antagonist
Quercetin (5280343) Antioxidant enzymes 5.2 Free radical scavenging
Analytical Characterization

Techniques like LC-MS and CID fragmentation ( ) are pivotal for structural elucidation. For example, discriminates ginsenosides via source-induced CID, a method applicable to this compound for identifying glycosylation sites or stereoisomerism .

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